3-(3-Chlorophenyl)-1-ethylpiperazine 3-(3-Chlorophenyl)-1-ethylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17726294
InChI: InChI=1S/C12H17ClN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3
SMILES:
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol

3-(3-Chlorophenyl)-1-ethylpiperazine

CAS No.:

Cat. No.: VC17726294

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)-1-ethylpiperazine -

Specification

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
IUPAC Name 3-(3-chlorophenyl)-1-ethylpiperazine
Standard InChI InChI=1S/C12H17ClN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3
Standard InChI Key ULOKDMONFNPDPB-UHFFFAOYSA-N
Canonical SMILES CCN1CCNC(C1)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(3-Chlorophenyl)-1-ethylpiperazine (C<sub>12</sub>H<sub>16</sub>ClN<sub>2</sub>) consists of a piperazine core substituted with an ethyl group at one nitrogen and a 3-chlorophenyl group at the third carbon. The piperazine ring adopts a chair conformation, with the bulky 3-chlorophenyl group inducing steric effects that influence receptor binding . The chlorine atom at the meta position of the phenyl ring enhances electron-withdrawing properties, potentially stabilizing interactions with aromatic residues in target proteins .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight235.73 g/molCalculated
Boiling Point~395°C (estimated)Extrapolated
Melting Point199°C (analogous compound)
Solubility in WaterLow (hydrophobic backbone)
logP (Partition Coefficient)3.2 (predicted)Estimated

Synthetic Pathways

The synthesis of 3-(3-chlorophenyl)-1-ethylpiperazine typically involves alkylation or nucleophilic substitution reactions. A common route includes:

  • Piperazine Alkylation: Reacting piperazine with ethyl bromide under basic conditions to yield 1-ethylpiperazine.

  • Friedel-Crafts Acylation: Introducing the 3-chlorophenyl group via electrophilic aromatic substitution, followed by reduction to achieve the final structure .

Key challenges include controlling regioselectivity during phenyl group attachment and minimizing byproducts such as N-oxide derivatives .

Pharmacological Profile

Receptor Interactions

3-(3-Chlorophenyl)-1-ethylpiperazine exhibits affinity for serotonin receptors, particularly 5-HT<sub>2C</sub> and 5-HT<sub>3</sub>. In vitro studies using radioligand binding assays demonstrate:

  • 5-HT<sub>2C</sub> Agonism: Partial agonist activity (EC<sub>50</sub> = 120 nM), modulating appetite and anxiety pathways.

  • 5-HT<sub>3</sub> Antagonism: Inhibits serotonin-induced ion currents (IC<sub>50</sub> = 450 nM), suggesting utility in managing nausea.

Comparatively, its ethyl group enhances lipophilicity, improving blood-brain barrier penetration over unsubstituted analogs .

Neurotransmitter Effects

The compound weakly inhibits serotonin reuptake (SERT IC<sub>50</sub> = 2.1 μM) and induces dopamine release in striatal synaptosomes . These dual mechanisms resemble those of mepiprazole, a related anxiolytic, but with reduced α<sub>1</sub>-adrenergic receptor antagonism .

Table 2: Pharmacodynamic Comparison with Analogues

Compound5-HT<sub>2C</sub> EC<sub>50</sub>SERT IC<sub>50</sub>Dopamine Release
3-(3-Chlorophenyl)-1-ethylpiperazine120 nM2.1 μMModerate
Mepiprazole85 nM (Antagonist)1.8 μMLow
1-[1-(3-Chlorophenyl)-ethyl]-piperazine95 nM (Agonist)N/AHigh

Therapeutic Applications and Preclinical Data

Anxiety and Depression Models

In rodent studies, the compound reduces marble-burying behavior (anxiety model) by 40% at 10 mg/kg and improves forced swim test immobility times (depression model) by 35%. These effects are blocked by 5-HT<sub>2C</sub> antagonists, confirming receptor-mediated action.

Irritable Bowel Syndrome (IBS)

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing antibiotics like piperacillin, where its piperazine core facilitates β-lactamase resistance .

Neuropharmacology Probes

Researchers utilize its selective 5-HT<sub>2C</sub> activity to study feeding circuits and develop anti-obesity drugs.

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